molecular formula C6H4BrN3 B573004 6-bromo-1H-imidazo[4,5-c]pyridine CAS No. 1312440-90-6

6-bromo-1H-imidazo[4,5-c]pyridine

Cat. No. B573004
M. Wt: 198.023
InChI Key: PIOVHWCIWRDULB-UHFFFAOYSA-N
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Description

“6-bromo-1H-imidazo[4,5-c]pyridine” is a chemical compound that belongs to the class of imidazopyridines . Imidazopyridines are an important family of heterocyclic compounds, and their derivatives possess various pharmacological properties .


Synthesis Analysis

The synthesis of imidazopyridine derivatives has been reported in several studies. For instance, a series of novel imidazo[4,5-b]pyridine derivatives were synthesized and their structures were characterized by NMR spectroscopy, mass spectrometry, and elemental analysis . Another study reported the synthesis of imidazopyridine derivatives using palladium-catalyzed coupling reaction (Suzuki reaction), and the Vilsmeier-Haack reaction .


Molecular Structure Analysis

The molecular structure of “6-bromo-1H-imidazo[4,5-c]pyridine” consists of an imidazole ring fused with a pyridine moiety . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .


Chemical Reactions Analysis

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foreground their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-bromo-1H-imidazo[4,5-c]pyridine” include a molecular weight of 212.05 . It is a solid at room temperature .

Scientific Research Applications

Scientific Field

  • Compounds displayed selective and strong activity in sub-micromolar inhibitory concentration range against colon carcinoma (IC50 0.4 and 0.7 μM, respectively) .

Antibacterial Activity

Scientific Field

  • Moderate activity against E. coli was observed for certain derivatives (MIC 32 μM) .

Antiviral Activity

Scientific Field

  • Selective but moderate activity against RSV was noted for bromo-substituted derivatives .

Optoelectronic Devices

Scientific Field

  • Demonstrated potential in technological applications such as sensors and anti-cancer drugs .

Confocal Microscopy and Imaging

Scientific Field

  • Showed great potential as emitters in confocal microscopy, enhancing imaging capabilities .

Pharmaceutical Intermediates

Scientific Field

  • Served as a key intermediate in the development of new drugs .

Antimicrobial Features

Scientific Field

  • The synthesized compounds showed promising antimicrobial properties, with potential for further development as antimicrobial agents .

Analgesic and Anti-inflammatory Agents

Scientific Field

  • Some derivatives exhibited significant analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammation control .

Agricultural Applications

Scientific Field

  • The compounds were effective in improving plant health and controlling rodent populations .

Antiviral Activity Against Multiple Viruses

Scientific Field

  • Demonstrated antiviral activity against a range of viruses, including human coronaviruses and influenza .

Therapeutic Potential in Various Diseases

Scientific Field

  • Derivatives displayed a broad spectrum of biological activities, including antibacterial, antitumor, antidiabetic, and antifungal activities .

Luminescent Materials for Technological Applications

Scientific Field

  • The derivatives showed great potential as luminescent materials, enhancing the capabilities of various technological devices .

Design of Kinase Inhibitors

Scientific Field

  • Some derivatives showed potential as selective kinase inhibitors, which could be further developed into cancer therapeutics .

Development of GPCR Ligands

Scientific Field

  • Identified derivatives that act as ligands for specific GPCRs, offering potential therapeutic benefits .

Neuroprotective Agents

Scientific Field

  • Some compounds exhibited neuroprotective activities, suggesting a potential for treatment of conditions like Alzheimer’s disease .

Anti-inflammatory and Immunomodulatory Agents

Scientific Field

  • Derivatives have shown promise in modulating inflammatory responses, which could be beneficial in treating autoimmune diseases .

Antioxidant Properties

Scientific Field

  • Some derivatives demonstrated significant antioxidant activity, which could be useful in preventing oxidative damage-related diseases .

Synthetic Methodology Development

Scientific Field

  • Enabled the synthesis of a variety of structurally diverse and complex molecules .

Future Directions

The future directions for “6-bromo-1H-imidazo[4,5-c]pyridine” could involve further exploration of its pharmacological properties and potential therapeutic applications. Given its structural resemblance to purines and its ability to influence many cellular pathways, it could be a promising candidate for drug discovery .

properties

IUPAC Name

6-bromo-3H-imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-6-1-4-5(2-8-6)10-3-9-4/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIOVHWCIWRDULB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90732545
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-1H-imidazo[4,5-c]pyridine

CAS RN

1312440-90-6
Record name 6-Bromo-3H-imidazo[4,5-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90732545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-1H-imidazo[4,5-c]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
JC Reader, TP Matthews, S Klair… - Journal of medicinal …, 2011 - ACS Publications
Pyrazolopyridine inhibitors with low micromolar potency for CHK1 and good selectivity against CHK2 were previously identified by fragment-based screening. The optimization of the …
Number of citations: 69 pubs.acs.org

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